(S)-2-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid hydrochloride
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Overview
Description
(S)-2-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. It is known for its role in various biochemical processes and potential therapeutic applications. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methyl group attached to a phenyl ring, making it a versatile molecule in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methylbenzaldehyde and glycine.
Condensation Reaction: The aldehyde group of 4-hydroxy-3-methylbenzaldehyde reacts with the amino group of glycine under basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxy-3-methylbenzaldehyde or 4-hydroxy-3-methylbenzoic acid.
Reduction: Formation of 2-amino-3-(4-hydroxy-3-methylphenyl)propane.
Substitution: Formation of 4-chloro-3-methylphenyl derivatives.
Scientific Research Applications
(S)-2-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in metabolic processes.
Pathways: It may modulate pathways related to oxidative stress, inflammation, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxyphenylpropionic acid: Similar structure but with a methoxy group instead of a methyl group.
4-Hydroxy-3-methylbenzoic acid: Lacks the amino group and propanoic acid moiety.
4-Hydroxy-3-methylphenylalanine: Contains an additional amino group on the phenyl ring.
Uniqueness
(S)-2-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it valuable in stereoselective synthesis and chiral drug development.
Properties
Molecular Formula |
C10H14ClNO3 |
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Molecular Weight |
231.67 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-6-4-7(2-3-9(6)12)5-8(11)10(13)14;/h2-4,8,12H,5,11H2,1H3,(H,13,14);1H/t8-;/m0./s1 |
InChI Key |
QNZNYGYTMDTDDA-QRPNPIFTSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O.Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)N)O.Cl |
Origin of Product |
United States |
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